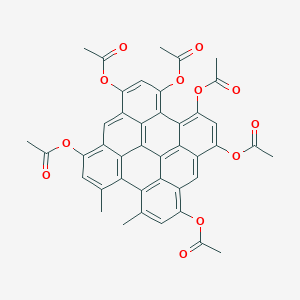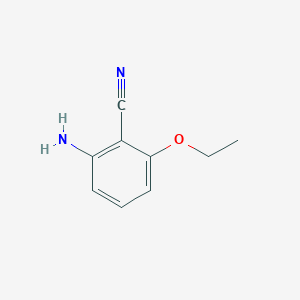![molecular formula C24H27N3O2 B053494 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one CAS No. 701304-22-5](/img/structure/B53494.png)
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the body, which are involved in various biological processes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can further contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the main limitations of using this compound is its lack of specificity, which can lead to off-target effects. Further studies are needed to optimize the compound's specificity and reduce its toxicity.
Future Directions
There are several future directions for research on 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one. One of the most significant directions is to optimize the compound's specificity and reduce its toxicity. Further studies are also needed to understand the compound's mechanism of action and identify its potential targets in the body. The compound's potential as a drug delivery system also needs to be explored further. Finally, more studies are needed to evaluate the compound's therapeutic potential for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has shown promising results in various scientific research applications. The compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, makes it an exciting area of research. Further studies are needed to optimize the compound's specificity and reduce its toxicity, understand its mechanism of action, and evaluate its therapeutic potential.
Synthesis Methods
The synthesis method of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one involves several steps. One of the most commonly used methods is the one-pot, three-component reaction of 2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one, 4-methylpiperazine, and ethyl 2-bromo-2-oxoacetate in the presence of a suitable base. The reaction is carried out at room temperature, and the product is obtained in good yields.
Scientific Research Applications
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a drug delivery system, where it can be used to deliver drugs to specific target sites in the body.
properties
CAS RN |
701304-22-5 |
|---|---|
Product Name |
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one |
Molecular Formula |
C24H27N3O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3 |
InChI Key |
MBGOHVUPIPFVMM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
synonyms |
3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one; 1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




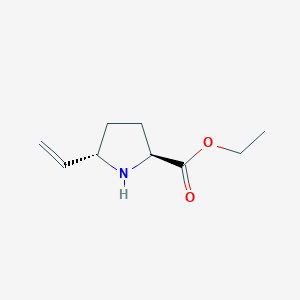
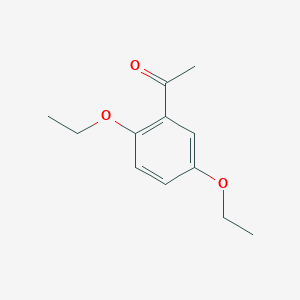


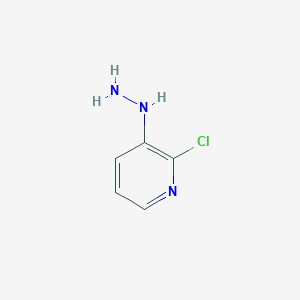
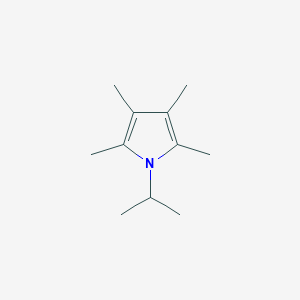



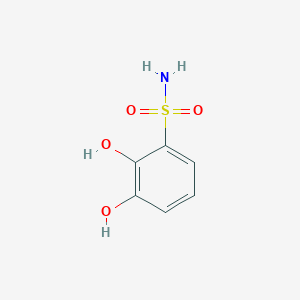
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
